1-(4-Chlorophenyl)ethyl isocyanide
Overview
Description
1-(4-Chlorophenyl)ethyl isocyanide is a chemical compound with the molecular formula C9H8ClN. It is characterized by the presence of an isocyanide group attached to a 1-(4-chlorophenyl)ethyl moiety.
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)ethyl isocyanide is Myoglobin , a protein found in muscle tissues . Myoglobin’s role is to store oxygen in muscle cells, which use this oxygen to produce energy.
Mode of Action
Isocyanides are known to interact with their targets through a process called1,3-dipolar cycloaddition . This reaction involves the addition of a dipolarophile (in this case, the isocyanide) to a dipole, resulting in a five-membered heterocyclic compound .
Biochemical Pathways
Result of Action
Given its interaction with myoglobin, it may influence oxygen storage and utilization in muscle cells .
Biochemical Analysis
Biochemical Properties
Isocyanides are known to undergo concurrent addition reactions with both electrophiles and nucleophiles to form multiple bonds on the terminal carbon . This suggests that 1-(4-Chlorophenyl)ethyl isocyanide may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
Isocyanides are known to act as electron-withdrawing functional groups, increasing the acidity of protons on the adjacent α-carbon atom . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)ethyl isocyanide typically involves the formylation of the corresponding amine followed by dehydration to form the isocyanide. One common method involves the use of formylation reagents such as formic acid or formic anhydride, followed by dehydration using reagents like phosphoryl trichloride (POCl3) or p-toluenesulfonyl chloride (TsCl) .
Industrial Production Methods
Industrial production of isocyanides, including this compound, often employs scalable and efficient synthetic routes. These methods focus on maximizing yield and purity while minimizing hazardous by-products and waste. The use of continuous flow reactors and green chemistry principles is becoming increasingly common to enhance the safety and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)ethyl isocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)ethyl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Phenylethyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
Uniqueness
1-(4-Chlorophenyl)ethyl isocyanide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other isocyanides may not be as effective .
Properties
IUPAC Name |
1-chloro-4-(1-isocyanoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCRILROABBUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373875 | |
Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131025-44-0 | |
Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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